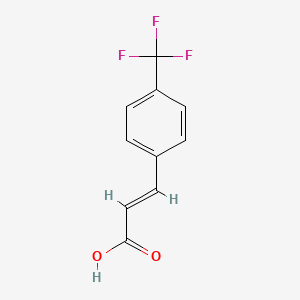
4-(Trifluoromethyl)cinnamic acid
Overview
Description
4-(Trifluoromethyl)cinnamic acid is an organic compound belonging to the class of cinnamic acids. It is characterized by the presence of a trifluoromethyl group attached to the para-position of the phenyl ring in the cinnamic acid structure. This compound is known for its white crystalline appearance and has a molecular formula of C10H7F3O2 . It is widely used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
4-(Trifluoromethyl)cinnamic acid is known to exhibit antimicrobial activity, and it interacts with specific targets in microorganisms. For instance, it has been found to interact directly with ergosterol present in the fungal plasmatic membrane and with the cell wall . Ergosterol is a primary component of fungal cell membranes, and its disruption can lead to cell death .
Mode of Action
The compound’s interaction with its targets leads to significant changes in the microorganisms. By interacting with ergosterol and the cell wall, this compound disrupts the integrity of the fungal cell membrane, leading to cell death . This makes it an effective antifungal agent.
Biochemical Pathways
This compound is a derivative of cinnamic acid, which is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, and others . These compounds play vital roles in plant physiology, such as during growth, development, reproduction, and disease resistance .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is a solid at room temperature, with a melting point of 231-233 °c . Its solubility in various solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone suggests that it could be absorbed and distributed in the body following administration .
Result of Action
The primary result of the action of this compound is the disruption of the fungal cell membrane, leading to cell death . This makes it an effective antifungal agent. Additionally, some derivatives of cinnamic acid have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its phase transition temperature is around 132/131 K , suggesting that it may exhibit different properties at different temperatures.
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard for the determination of A77 1726 in plasma by high-performance liquid chromatography (HPLC) . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the photodimerization process in certain cellular environments . Such interactions can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound undergoes a single fully reversible temperature-induced phase transition at around 132/131 K . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal changes when using this compound in research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cinnamic acid typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents like methyl tertiary butyl ether (MTBE) or tetrahydrofuran (THF) are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(trifluoromethyl)benzyl alcohol or 4-(trifluoromethyl)benzaldehyde.
Substitution: Formation of various halogenated derivatives
Scientific Research Applications
4-(Trifluoromethyl)cinnamic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Used as a standard in high-performance liquid chromatography (HPLC) for the determination of specific metabolites.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Employed in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- 3-(Trifluoromethyl)cinnamic acid
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzaldehyde
Comparison: 4-(Trifluoromethyl)cinnamic acid is unique due to the presence of both the cinnamic acid structure and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to its analogs. The trifluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, making it more suitable for various applications .
Properties
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRMAUMHJREENI-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224492 | |
| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16642-92-5, 2062-26-2 | |
| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Trifluoromethyl)cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(trifluoromethyl)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(TRIFLUOROMETHYL)CINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH27VC974F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is 4-(Trifluoromethyl)cinnamic acid against parasitic weeds and what structural features contribute to this activity?
A1: Research indicates that the methyl ester derivative of this compound exhibits enhanced growth inhibition against the parasitic weed Cuscuta campestris compared to the parent compound. [] This suggests that the presence of the methyl ester group significantly contributes to its activity. Further studies exploring modifications to the aromatic ring and the carboxylic acid moiety could reveal more detailed structure-activity relationships. []
Q2: Can this compound be used to improve the stability of colloidal quantum dot (CQD) infrared photodetectors?
A2: Yes, utilizing this compound as a ligand in the electron-transport layer (ETL) of CQD photodetectors leads to enhanced device stability. [] This is attributed to the strong binding affinity of this compound to the CQDs, which effectively passivates the surface and prevents detrimental ion migration under operational bias. This improved passivation results in a 50-fold increase in operating stability compared to devices using the weakly bound ligand tetrabutylammonium iodide (TBAI). []
Q3: Does this compound exhibit any antifungal activity?
A3: While this compound itself has not been extensively studied for antifungal activity, a derivative, (2R,3R)-3-[4-(trifluoromethyl) benzolyamino]-2-[4-(trifluoromethyl)phenyl]-1-(1H-1,2,4-triazol-1-yl)-2-butanol, has shown promising results as a potential antifungal agent. [] This derivative incorporates the 4-(trifluoromethyl)phenyl group from this compound, suggesting that this structural feature might contribute to antifungal activity. Further research is needed to explore the antifungal potential of this compound and its derivatives. []
Q4: How does the structure of this compound influence its solid-state reactivity?
A4: this compound undergoes a solid-state [2+2] photodimerization reaction when exposed to light, resulting in the formation of a cyclobutane ring system. [] This reaction is highly dependent on the crystal packing of the molecule. Optical spectroscopy and powder X-ray diffraction studies revealed a complete loss of long-range order in the crystal structure during the photoconversion process, leading to an amorphous product. [] This highlights the importance of solid-state structure in dictating the reactivity of this compound.
Q5: What computational chemistry studies have been conducted on this compound?
A5: Quantum chemical calculations have been employed to investigate the molecular properties of this compound. [] These calculations can provide insights into the electronic structure, bonding characteristics, and reactivity of the molecule. Additionally, molecular docking studies can be used to predict the binding affinity of this compound with various biological targets, aiding in the understanding of its potential biological activity. [] Further computational studies, such as quantitative structure-activity relationship (QSAR) modeling, can be conducted to explore the relationship between the structure of this compound derivatives and their biological activities. []
Q6: Are there any known phase transitions associated with this compound?
A6: Yes, this compound exhibits a fully reversible temperature-induced phase transition around 132 K (cooling) and 131 K (heating) as revealed by differential scanning calorimetry (DSC). [] Single-crystal X-ray diffraction analysis at different temperatures (200 K, 145 K, and 120 K) demonstrated a quadrupling of the unit cell volume upon transitioning through this phase change, with the Z' value increasing from 2 to 8. [] This structural change is stabilized by intermolecular interactions, mainly O–H⋯O hydrogen bonding and C–H⋯O interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



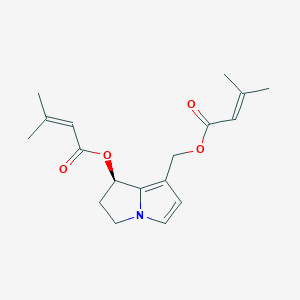


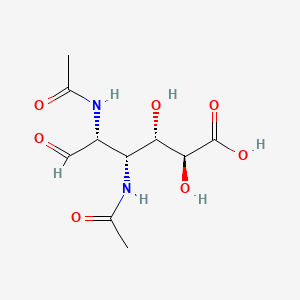
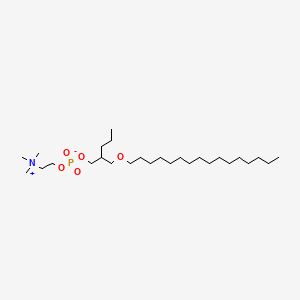

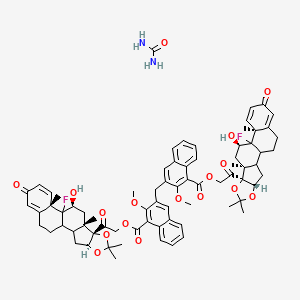
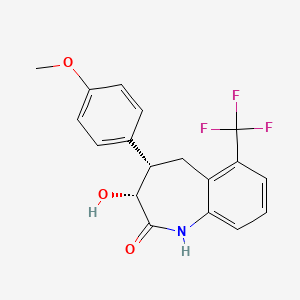
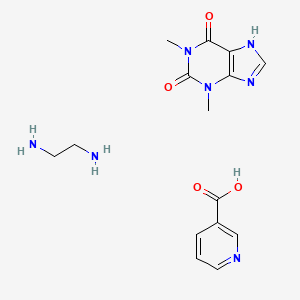
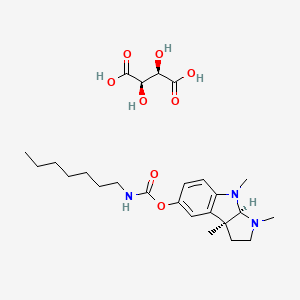
![Methyl[3-(10H-phenothiazin-10-YL)propyl]amine](/img/structure/B1199786.png)

![1-Azabicyclo[4.2.0]octane](/img/structure/B1199788.png)
